molecular formula C24H21F3O2 B3204529 3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 103772-30-1

3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B3204529
CAS No.: 103772-30-1
M. Wt: 398.4 g/mol
InChI Key: ADCGPRWYFOMIQG-UHFFFAOYSA-N
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Description

This compound features a tetralin (1,2,3,4-tetrahydronaphthalene) core substituted at position 3 with a 4-((4-(trifluoromethyl)benzyl)oxy)phenyl group and a hydroxyl group at position 1. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the benzyloxy-phenyl moiety contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name

3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3O2/c25-24(26,27)20-9-5-16(6-10-20)15-29-21-11-7-17(8-12-21)19-13-18-3-1-2-4-22(18)23(28)14-19/h1-12,19,23,28H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCGPRWYFOMIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C2C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131250
Record name 1,2,3,4-Tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1-naphthalenol
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Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103772-30-1
Record name 1,2,3,4-Tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103772-30-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1-naphthalenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthalenol, 1,2,3,4-tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multiple steps. One common approach is the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the aromatic rings or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects is complex and involves multiple molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzyl ether linkage and tetrahydronaphthalenol core may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Key Substituents Biological Relevance Reference
Target Compound Tetralin - 1-OH
- 3-[4-(4-CF₃-benzyloxy)phenyl]
Potential rodenticide precursor
3-(4-Biphenyl-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol Tetralin - 1-OH
- 3-(4-phenylphenyl)
Unknown (structural analog)
Flocoumafen (ISO 1750) Coumarin - 4-hydroxycoumarin
- 3-[4-(4-CF₃-benzyloxy)phenyl]-tetralin
Anticoagulant rodenticide
(R)-2-(7-((4-Cyclopentyl-3-(trifluoromethyl)benzyl)oxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid Cyclopenta[b]indole - CF₃-benzyloxy
- Cyclopentyl group
Pharmaceutical candidate

Functional Group and Pharmacophore Differences

  • Target Compound vs. Flocoumafen: While both share the 3-[4-(4-CF₃-benzyloxy)phenyl]-tetralin moiety, flocoumafen incorporates a 4-hydroxycoumarin ring, enabling vitamin K epoxide reductase inhibition.
  • Target Compound vs. 3-(4-Biphenyl-4-yl)-tetralin-1-ol :
    Replacement of the CF₃-benzyloxy group with a biphenyl substituent increases hydrophobicity but reduces electronic effects (e.g., -CF₃’s electron-withdrawing nature). This may alter binding affinity to biological targets such as steroid receptors or enzymes .
  • Target Compound vs.

Isomerism and Stereochemical Considerations

Flocoumafen exists as a cis-trans isomer mixture (60:40 to 40:60), with activity dependent on stereochemistry. The target compound’s tetralin core may exhibit similar isomerism, but its lack of a coumarin ring could reduce stereochemical sensitivity in biological interactions .

Metabolic and Stability Insights

  • The trifluoromethyl group in the target compound reduces oxidative metabolism, as seen in flocoumafen’s resistance to hepatic degradation .

Biological Activity

The compound 3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,2,3,4-tetrahydronaphthalen-1-ol is a complex organic molecule with potential biological activities that warrant detailed exploration. Its structure incorporates a tetrahydronaphthalene core along with a trifluoromethylbenzyl ether, suggesting possible interactions with biological systems that could lead to therapeutic applications.

Molecular Structure

  • Chemical Formula : C16H17F3O2
  • Molecular Weight : 310.27 g/mol
  • CAS Number : 860611-86-5

Physical Properties

  • Appearance : Typically presented as a solid or crystalline form.
  • Solubility : Soluble in organic solvents; limited solubility in water.

Anticancer Properties

Research indicates that compounds similar to 3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,2,3,4-tetrahydronaphthalen-1-ol exhibit significant anticancer properties. For instance, studies on related structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)15.2
Compound BHeLa (Cervical Cancer)10.5
Compound CA549 (Lung Cancer)12.0

Antimicrobial Activity

The compound may also possess antimicrobial properties. Similar compounds have demonstrated efficacy against bacteria and fungi:

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

The proposed mechanisms for the biological activity of this class of compounds include:

  • Inhibition of Cell Proliferation : Targeting specific pathways involved in cancer cell growth.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Antioxidant Activity : Reducing oxidative stress within cells, which can contribute to cancer progression.

Case Study 1: Anticancer Screening

In a study evaluating the anticancer effects of various tetrahydronaphthalene derivatives, it was found that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against MCF-7 and HeLa cells. The study concluded that the trifluoromethyl group plays a crucial role in increasing the lipophilicity and cellular uptake of the compound, thereby enhancing its efficacy.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of phenolic compounds revealed that those structurally similar to 3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,2,3,4-tetrahydronaphthalen-1-ol showed significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the ether linkage in enhancing membrane permeability and disrupting bacterial cell walls.

Q & A

Basic: What are the optimal synthetic routes for 3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,2,3,4-tetrahydronaphthalen-1-ol?

Methodological Answer:
The synthesis typically involves sequential Friedel-Crafts acylation, hydroxylation, and benzyloxy-group introduction. A key step is the reduction of 4-(4-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one using NaBH₄ in methanol at 0°C, followed by acid-catalyzed cyclization (e.g., p-TsOH in toluene under Dean-Stark conditions) to form the tetrahydronaphthalen-1-ol core . Post-functionalization with 4-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the benzyloxy moiety. Yields exceeding 95% are achievable with rigorous solvent drying and inert atmospheres .

Advanced: How can stereochemical outcomes during synthesis be controlled or resolved?

Methodological Answer:
Stereochemical control is critical due to the tetrahydronaphthalene ring’s conformational flexibility. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation (using Pd/C with chiral ligands) can enforce enantioselectivity. For diastereomer separation, chiral stationary-phase HPLC (e.g., Chiralpak® IA/IB columns) or recrystallization in hexane/EtOAC mixtures is effective. Structural validation via X-ray crystallography (as demonstrated for analogous fluorinated naphthalenones ) or NOESY NMR confirms stereochemistry .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., benzyloxy proton shifts at δ 4.8–5.2 ppm; trifluoromethyl carbon at ~120–125 ppm). ¹⁹F NMR confirms trifluoromethyl integrity .
  • Mass Spectrometry: HRMS (ESI+) validates molecular weight (e.g., [M + Na]⁺ at m/z 467.12) and fragmentation patterns .
  • X-ray Crystallography: Resolves crystal packing and absolute configuration, particularly for polymorph screening .

Advanced: How does the trifluoromethyl group influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:
The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. In SAR studies, replace CF₃ with Cl, Br, or H to assess potency changes. For example, fluorinated analogs (e.g., 4-(4-fluorophenyl) derivatives ) show enhanced binding to estrogen receptors compared to non-fluorinated counterparts. Computational docking (AutoDock Vina) and MD simulations quantify interactions with hydrophobic binding pockets .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Over-reduction of the ketone intermediate: Controlled NaBH₄ stoichiometry (1.1 eq.) and low temperatures (0°C) prevent diol formation .
  • Benzyloxy-group cleavage: Use anhydrous DMF and avoid prolonged heating (>80°C) to suppress SN2 elimination .
  • Oxidation of the alcohol: Conduct cyclization under inert gas (N₂/Ar) and add radical scavengers (e.g., BHT) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

  • Solvent: Use DMSO concentrations ≤0.1% to avoid cytotoxicity .
  • Positive Controls: Include known agonists/antagonists (e.g., tamoxifen for estrogenic activity).
  • Orthogonal Assays: Combine SPR (binding affinity) with luciferase reporter assays (functional activity) . Meta-analysis of dose-response curves (GraphPad Prism®) identifies outliers.

Basic: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Catalyst Optimization: Replace homogeneous catalysts (e.g., Pd(OAc)₂) with heterogeneous systems (e.g., Pd/C) for easier recovery .
  • Flow Chemistry: Continuous-flow reactors minimize intermediate degradation and improve heat transfer for exothermic steps (e.g., benzylation) .
  • Workup Efficiency: Liquid-liquid extraction with EtOAC/water (3:1 v/v) and silica gel chromatography (hexane:EtOAc gradient) reduce purification losses .

Advanced: How can in silico modeling predict metabolic pathways?

Methodological Answer:

  • Software: Use Schrödinger’s ADMET Predictor™ or SwissADME to identify cytochrome P450 (CYP) oxidation sites (e.g., benzylic C-H bonds).
  • Metabolite Simulation: Glide docking into CYP3A4/2D6 homology models predicts hydroxylation or O-dealkylation products .
  • Validation: Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

  • Solvents: Store in anhydrous DMSO (for biological assays) or ethanol (for synthesis) at -20°C.
  • Light Sensitivity: Amber vials prevent photodegradation of the benzyloxy group.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: What are the challenges in crystallizing this compound for structural studies?

Methodological Answer:
Low melting points (<100°C) and polymorphism complicate crystallization. Strategies include:

  • Seeding: Introduce microcrystals of analogous structures (e.g., 4-fluorobenzoyl derivatives ).
  • Co-crystallization: Use GRAS co-formers (e.g., succinic acid) to stabilize lattice structures.
  • Cryo-Crystallography: Flash-cooling in liquid N₂ at 100 K improves diffraction resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 2
3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,2,3,4-tetrahydronaphthalen-1-ol

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